1-(2,3-Difluorophenyl)butan-1-one is an organic compound characterized by its unique structure, which includes a difluorophenyl group and a butanone backbone. This compound has garnered interest in various fields of scientific research due to its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of 184.18 g/mol. The compound is classified as a ketone due to the presence of the carbonyl functional group.
The synthesis of 1-(2,3-Difluorophenyl)butan-1-one typically involves a multi-step process, often beginning with the reaction of 2,3-difluorobenzaldehyde with butanone. This reaction can be catalyzed by acidic or basic conditions to facilitate condensation:
The reaction conditions, including temperature, solvent choice, and catalyst type, play critical roles in determining the yield and purity of the final product. Typically, solvents such as ethanol or acetone are used, and the reaction may require refluxing to ensure complete conversion.
The molecular structure of 1-(2,3-Difluorophenyl)butan-1-one features a butan-1-one chain attached to a phenyl group that has two fluorine atoms at the 2 and 3 positions. The structural formula can be represented as follows:
InChI=1S/C10H10F2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3
GROFFNSTIZPJQF-UHFFFAOYSA-N
1-(2,3-Difluorophenyl)butan-1-one can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(2,3-Difluorophenyl)butan-1-one involves its interaction with biological targets at the molecular level. The difluorophenyl group is likely to interact with various enzymes and receptors, potentially modulating their activity:
The exact pathways and targets depend on the context of its application in biological systems.
1-(2,3-Difluorophenyl)butan-1-one has several scientific uses:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: